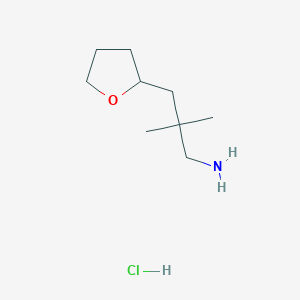
1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine
Vue d'ensemble
Description
1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine, also known as 1-methyl-4-piperidinol, is a synthetic compound with a wide range of applications in research, industrial, and medical settings. It is a colorless, odorless, and tasteless liquid that is miscible with water and other organic solvents. It has a melting point of -75°C and a boiling point of 177°C. It is widely used as a building block for the synthesis of other compounds, as a solvent for various reactions, and as a reagent for the production of pharmaceuticals.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine is widely used in scientific research due to its low toxicity and wide range of applications. It is often used as a building block for the synthesis of other compounds, and as a solvent for various reactions. It is also used as a reagent for the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. In addition, it has been used in the synthesis of organic compounds, such as amines, alcohols, and esters.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules in order to facilitate reactions. This action is likely due to the presence of two hydrogen atoms on the methylpiperidine ring, which can be readily donated to other molecules.
Biochemical and Physiological Effects
1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine has been found to have several biochemical and physiological effects. It is believed to act as a proton donor, donating protons to other molecules in order to facilitate reactions. It has also been found to have anti-inflammatory and anti-microbial properties, and has been used in the treatment of bacterial and fungal infections. In addition, it has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to use in research settings. In addition, it is miscible with water and other organic solvents, making it easy to work with. A limitation, however, is that it has a low boiling point, making it difficult to purify and isolate from other compounds.
Orientations Futures
There are several potential future directions for 1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine. For example, it could be used in the synthesis of new pharmaceuticals or other organic compounds. Additionally, it could be used in the development of new methods for synthesizing compounds. Finally, it could be used to investigate the mechanism of action of other compounds, or to study the biochemical and physiological effects of other compounds.
Propriétés
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10-5-8-14(9-6-10)11-4-7-13-12(11,2)3/h10-11,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALLJYAKODCIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyl-3-pyrrolidinyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)


